
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide, also known as FOAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. The compound has been shown to exhibit anticancer activity against a variety of cancer cell lines, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide is not fully understood. However, it has been proposed that N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been shown to inhibit the growth of bacteria and fungi. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities for research purposes. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to be relatively stable in solution, making it easy to handle in lab experiments. However, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has some limitations as well. It is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide may have some toxicity concerns, and further studies are needed to determine its safety for use in humans.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide. One area of interest is the development of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide-based therapies for cancer treatment. Further studies are needed to determine the optimal dosage and administration of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide for maximum efficacy. Another potential direction is the investigation of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide's anti-inflammatory properties for the treatment of inflammatory diseases. Finally, more research is needed to fully understand the mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide and its potential applications in other areas of research.
Synthesemethoden
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-methylphenylamine with acetic anhydride to form N-(5-fluoro-2-methylphenyl)acetamide. This intermediate can then be reacted with 9-acridinone to form N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has been extensively studied for its anticancer properties. In vitro studies have shown that N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide is cytotoxic to a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10(9H)-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c1-14-10-11-15(23)12-18(14)24-21(26)13-25-19-8-4-2-6-16(19)22(27)17-7-3-5-9-20(17)25/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEUJBHUSMZIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

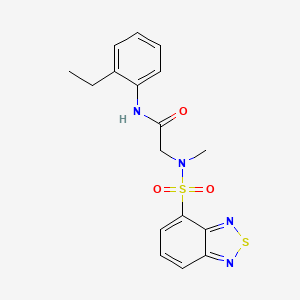


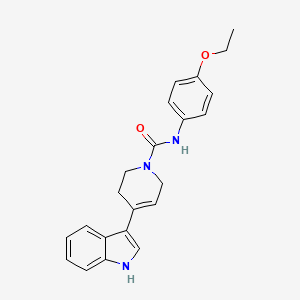

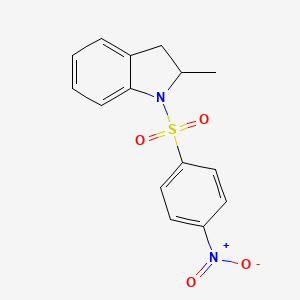
![1-(2,4-Dimethylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7451933.png)
![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)
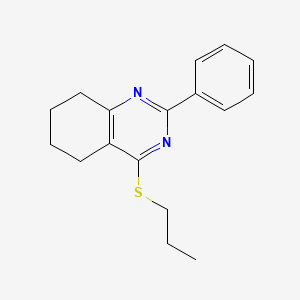
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)
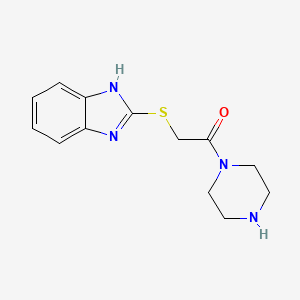
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B7451957.png)
![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
